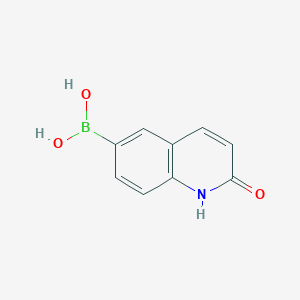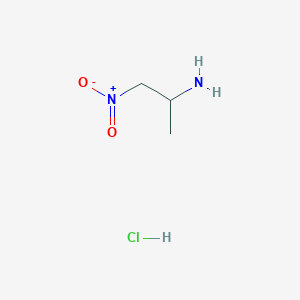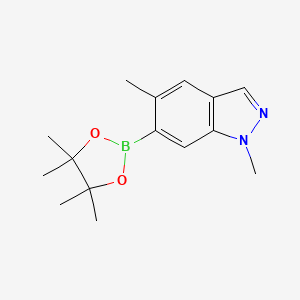amine](/img/structure/B11742585.png)
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are interesting compounds due to their structural properties and tautomerism, which can influence their reactivity and biological activities .
Preparation Methods
The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 3-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Scientific Research Applications
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine: This compound has a similar pyrazole structure but differs in its functional groups.
5-Amino-pyrazoles: These compounds are also pyrazole derivatives and are used in similar applications.
Dipyrone: Another pyrazole derivative with different functional groups and applications.
The uniqueness of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in various fields .
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C10H19N3O/c1-9-10(8-12-13(9)2)7-11-5-4-6-14-3/h8,11H,4-7H2,1-3H3 |
InChI Key |
BRNAELZLSQPMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742517.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine](/img/structure/B11742519.png)
![1-(2-fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11742521.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742540.png)
![4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11742543.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742546.png)


![(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742551.png)

![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11742564.png)

![N-[(3-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11742571.png)

